Benzo[b]thiophene, 3-methoxy-
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Overview
Description
Benzo[b]thiophene, 3-methoxy- is an organosulfur compound belonging to the benzothiophene family. Benzothiophenes are aromatic compounds containing a fused benzene and thiophene ring. The 3-methoxy derivative is characterized by a methoxy group (-OCH3) attached to the third carbon of the thiophene ring. These compounds are of significant interest due to their diverse applications in pharmaceuticals, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzo[b]thiophenes involves the reaction of alkynyl sulfides with aryne intermediates. This one-step intermolecular reaction is facilitated by the nucleophilic attack of the sulfur or carbon of alkynyl sulfides on electrophilic aryne intermediates, followed by ring closure . For example, electron-donating methoxy- and electron-withdrawing chloro- and methoxycarbonyl-substituted arylethynyl ethyl sulfides react smoothly with aryne intermediates to afford benzo[b]thiophenes .
Industrial Production Methods
Industrial production methods for benzo[b]thiophenes often involve transition-metal catalyzed reactions. These methods are advantageous due to their ability to tolerate a wide range of functional groups and substitution patterns . The synthesis of multisubstituted benzothiophenes remains challenging, but recent advancements have improved the efficiency and versatility of these methods .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene, 3-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thiophene.
Substitution: Electrophilic substitution reactions, such as bromination, nitration, and formylation, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Bromine, nitric acid, and Vilsmeier-Haack reagents are typical for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Halogenated, nitrated, and formylated benzothiophenes.
Scientific Research Applications
Benzo[b]thiophene, 3-methoxy- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzo[b]thiophene, 3-methoxy- involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of specific enzymes or receptors, leading to its observed antimicrobial and antioxidant effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzo[c]thiophene: Another isomer of benzothiophene with a different ring fusion pattern.
7-Methoxybenzo[b]thiophene: A derivative with a methoxy group at the seventh position.
2-Phenylbenzo[b]thiophene: A derivative with a phenyl group at the second position.
Uniqueness
Benzo[b]thiophene, 3-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the third position can influence its reactivity and interactions with other molecules, making it valuable for targeted applications in pharmaceuticals and materials science .
Properties
IUPAC Name |
3-methoxy-1-benzothiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c1-10-8-6-11-9-5-3-2-4-7(8)9/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRXGUHGJHAMFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459736 |
Source
|
Record name | Benzo[b]thiophene, 3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10419-32-6 |
Source
|
Record name | Benzo[b]thiophene, 3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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